
2,6-bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two oxazoline rings, each bearing a naphthyl group. The stereochemistry of the oxazoline rings is specified as ®, indicating the configuration of the chiral centers.
Méthodes De Préparation
The synthesis of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Pyridine Core: The oxazoline rings are then attached to the pyridine core via nucleophilic substitution reactions.
Introduction of Naphthyl Groups: The naphthyl groups are introduced through Friedel-Crafts acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s chiral centers make it useful in studying stereochemistry and chiral recognition processes.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
The mechanism of action of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can alter the electronic properties of the metal center, leading to various catalytic and electronic applications. The naphthyl groups provide additional stability and electronic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other bis(oxazoline) ligands and pyridine derivatives. Compared to these compounds, 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific stereochemistry and the presence of naphthyl groups, which enhance its stability and electronic properties. Some similar compounds are:
- 2,6-bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
These compounds differ in the substituents on the oxazoline rings, which can significantly affect their chemical behavior and applications.
Propriétés
Numéro CAS |
886061-37-6 |
|---|---|
Formule moléculaire |
C31H23N3O2 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
(4R)-4-naphthalen-2-yl-2-[6-[(4R)-4-naphthalen-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H23N3O2/c1-3-8-22-16-24(14-12-20(22)6-1)28-18-35-30(33-28)26-10-5-11-27(32-26)31-34-29(19-36-31)25-15-13-21-7-2-4-9-23(21)17-25/h1-17,28-29H,18-19H2/t28-,29-/m0/s1 |
Clé InChI |
XUPJQWSCAFJTCL-VMPREFPWSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
SMILES canonique |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


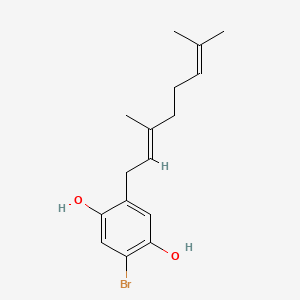


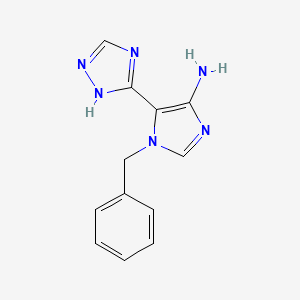
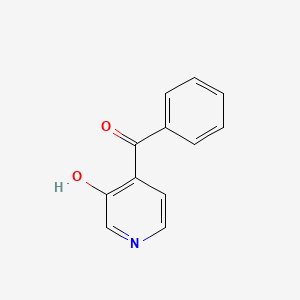

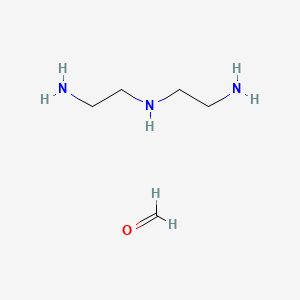
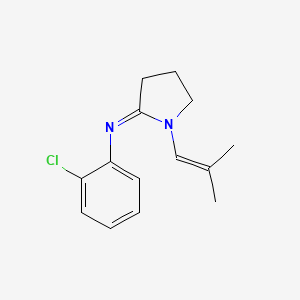
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
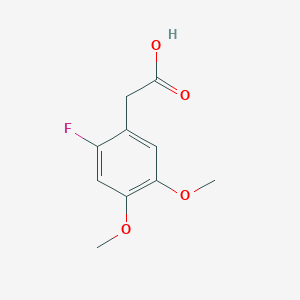

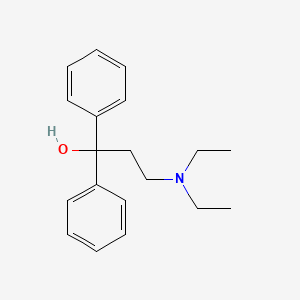
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
